molecular formula C15H13N5OS B2629949 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034499-41-5

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2629949
CAS No.: 2034499-41-5
M. Wt: 311.36
InChI Key: KMBIKNLDMYKEJI-UHFFFAOYSA-N
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Description

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazine Ring: Starting from a pyridine derivative, the pyrazine ring can be formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(benzothiophen-2-yl)urea: Contains a benzothiophene ring, adding aromaticity and potential biological activity.

Uniqueness

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of its heterocyclic rings, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(20-13-2-1-9-22-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBIKNLDMYKEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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